4-Methylumbelliferyl b-D-glucosaminide
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Overview
Description
4-Methylumbelliferyl b-D-glucosaminide is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-glucosaminide involves multiple steps. One common method includes the glycosylation of a chromenone derivative with a protected sugar moiety, followed by deprotection and functional group modifications. The reaction conditions typically involve the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-glucosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various in vitro and in vivo models .
Medicine
In medicine, 4-Methylumbelliferyl b-D-glucosaminide is being investigated for its potential therapeutic effects. It has shown potential in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders .
Industry
In the industrial sector, the compound is used in the development of new materials and as an additive in various products. Its unique properties make it suitable for applications in the food, cosmetic, and pharmaceutical industries .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl b-D-glucosaminide involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain pathways.
Comparison with Similar Compounds
Similar Compounds
Fortunellin: A flavonoid glycoside with similar antioxidant properties.
Acacetin-7-O-neohesperidoside: Another flavonoid glycoside with anti-inflammatory effects.
Quercetin: A well-known flavonoid with a wide range of biological activities.
Uniqueness
4-Methylumbelliferyl b-D-glucosaminide is unique due to its specific glycosylation pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYRVZLJCNXMD-JPIRQXTESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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